![molecular formula C19H27N5O2S B2595965 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1207031-66-0](/img/structure/B2595965.png)
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest is closely related to a class of chemicals that exhibit varied structural forms and electronic properties. Studies on similar compounds have demonstrated diverse ring conformations and significant polarization of electronic structures, contributing to varied hydrogen-bonded assemblies. This suggests potential utility in exploring intermolecular interactions and designing molecules with specific binding capabilities (Acosta et al., 2013).
Electrophoretic Separation Techniques
Research on related substances has developed nonaqueous capillary electrophoretic separation techniques, highlighting the compound's relevance in analytical chemistry for quality control and substance identification. This approach underscores the compound's potential role in improving analytical methodologies for pharmaceuticals (Ye et al., 2012).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of structurally similar compounds have shown significant anti-angiogenic and DNA cleavage activities, pointing towards potential applications in cancer research and therapy. These activities suggest the compound's utility in developing novel anticancer agents by influencing blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Antimicrobial Activity
Compounds with the sulfonamido moiety, similar to the chemical , have been synthesized and evaluated for antibacterial properties. This research area reveals the compound's potential for contributing to the development of new antimicrobial agents, emphasizing its significance in addressing antibiotic resistance (Azab et al., 2013).
Receptor Selectivity and Multireceptor Profile
Investigations into related arylsulfonamide derivatives have examined their selectivity towards specific receptors, offering insights into the design of selective ligands or multifunctional agents for treating complex diseases. This highlights the potential of the compound for contributing to neuropharmacology and the treatment of CNS disorders (Canale et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for proper collagen folding.
Mode of Action
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This inhibition disrupts the normal process of collagen synthesis, leading to changes in the structure and function of collagen-containing tissues.
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting collagen prolyl-4-hydroxylase, N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide reduces the production of 4-hydroxyproline, a key component of collagen . This results in the disruption of normal collagen formation and can affect various downstream processes that rely on the presence of properly formed collagen.
Pharmacokinetics
The compound’s molecular weight of 31342 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide leads to a decrease in the hydroxyproline content in cells . This indicates a reduction in collagen synthesis, which can have various effects at the molecular and cellular level, including changes in cell structure and function.
properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-16-14-18(24-12-6-3-7-13-24)23-19(22-16)20-10-11-21-27(25,26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14,21H,3,6-7,10-13,15H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSCZNXAOSEXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)CC2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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